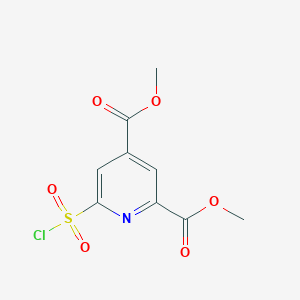
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate typically involves the chlorosulfonation of dimethyl pyridine-2,4-dicarboxylate. The reaction is carried out by treating dimethyl pyridine-2,4-dicarboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve optimal yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction Reactions: Products include reduced pyridine derivatives.
Oxidation Reactions: Products include sulfonic acids.
Scientific Research Applications
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chlorosulfonyl group and has different reactivity.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but different substitution pattern.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Different position of the chlorosulfonyl group.
Uniqueness
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chlorosulfonyl group at the 6-position, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H8ClNO6S |
|---|---|
Molecular Weight |
293.68 g/mol |
IUPAC Name |
dimethyl 6-chlorosulfonylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H8ClNO6S/c1-16-8(12)5-3-6(9(13)17-2)11-7(4-5)18(10,14)15/h3-4H,1-2H3 |
InChI Key |
CTFPPJQHHPOXQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


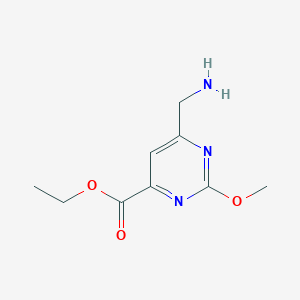
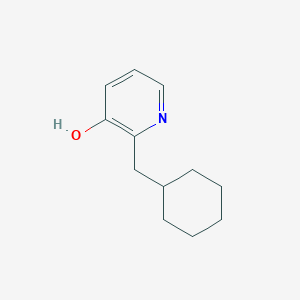
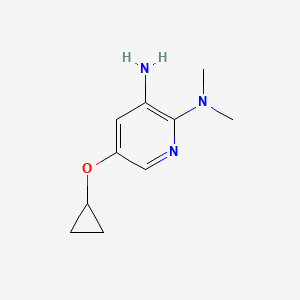
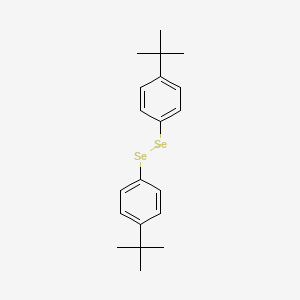
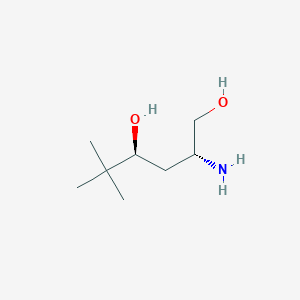
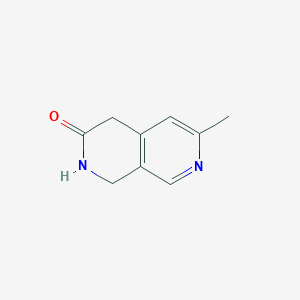
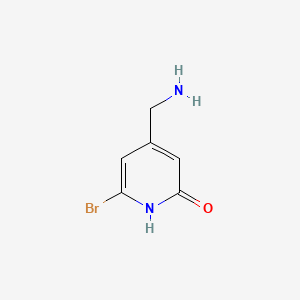
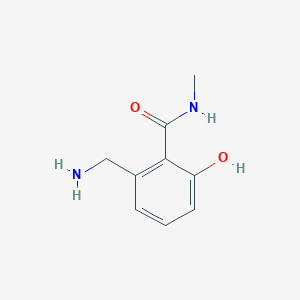

![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
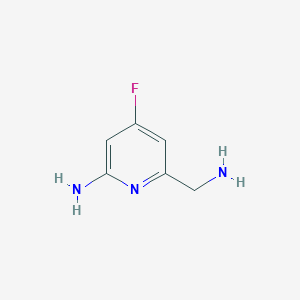
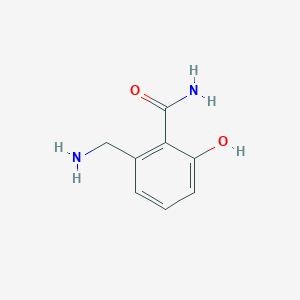
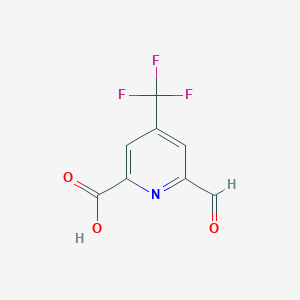
![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)
